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Compound of Interest

Compound Name: 4-Chloro-2,6-diiodophenol

Cat. No.: B102086

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-diiodophenol is a halogenated phenolic compound with the chemical formula
CeHsClI20.[1][2] This molecule is of interest to researchers in various fields due to its
disinfectant properties and its demonstrated efficacy as a larvicidal agent against various insect
species, including those of the Diptera, Culicidae, and Trichoptera orders.[1] A comprehensive
understanding of its physicochemical properties is fundamental for its application in research,
particularly in the development of novel therapeutic agents and specialized chemical products.
This guide provides a detailed overview of the known physicochemical characteristics of 4-
Chloro-2,6-diiodophenol, outlines general experimental protocols for their determination, and
explores its biological mechanism of action.

Physicochemical Properties

A summary of the available quantitative data for 4-Chloro-2,6-diiodophenol is presented in
the table below. It is important to note that experimentally determined values for several key
properties, such as melting point, boiling point, and water solubility, are not readily available in
the public domain. The data presented is a combination of information from various chemical
suppliers and databases.
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Property Value Source
Molecular Formula CeHsClII20 [1112][3]
Molecular Weight 380.35 g/mol [1][3]

CAS Number 15459-50-4 [1][21[3]

. . Inferred from related
Appearance Solid (form not specified)
compounds

LogP (calculated) 3.2548 ChemScene

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties of solid
organic compounds like 4-Chloro-2,6-diiodophenol are described below. These are
generalized methods and may require optimization for this specific compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For
a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

o Sample Preparation: A small amount of finely powdered, dry 4-Chloro-2,6-diiodophenol is
packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

o Apparatus: A calibrated melting point apparatus equipped with a heating block or oil bath and
a thermometer or an electronic temperature sensing device is used.

o Procedure: The capillary tube is placed in the heating block/bath adjacent to the
thermometer. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the
expected melting point is approached.

» Data Recording: The temperature at which the first drop of liquid appears (onset of melting)
and the temperature at which the last solid crystal disappears (completion of melting) are
recorded. The melting point is reported as this range.
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Boiling Point Determination

As 4-Chloro-2,6-diiodophenol is a solid at room temperature, its boiling point would be
determined under reduced pressure to prevent decomposition at high temperatures.

Methodology: Distillation under Reduced Pressure

o Apparatus: A distillation apparatus suitable for small-scale vacuum distillation is assembled.
This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and
a receiving flask. The apparatus is connected to a vacuum pump with a manometer to
measure the pressure.

e Procedure: A small sample of 4-Chloro-2,6-diiodophenol is placed in the distillation flask.
The system is evacuated to the desired pressure. The flask is then heated gently.

o Data Recording: The temperature at which the liquid boils and the vapor condenses on the
thermometer bulb is recorded, along with the corresponding pressure. This is the boiling
point at that specific pressure.

Water Solubility Determination

The solubility of a compound in water is a critical parameter, particularly for applications in
biological systems.

Methodology: Shake-Flask Method (OECD Guideline 105)

e Procedure: An excess amount of solid 4-Chloro-2,6-diiodophenol is added to a known
volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g.,
25 °C) until equilibrium is reached (typically 24-48 hours).

o Sample Analysis: After reaching equilibrium, the solution is filtered to remove the undissolved
solid. The concentration of 4-Chloro-2,6-diiodophenol in the clear agueous phase is then
determined using a suitable analytical technique, such as High-Performance Liquid
Chromatography (HPLC) with UV detection.

o Data Reporting: The solubility is reported in units of mass per unit volume (e.g., mg/L or
g/100 mL) at the specified temperature.
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pKa Determination

The pKa is a measure of the acidity of a compound. For a phenol, it represents the pH at which
the compound is 50% ionized.

Methodology: UV-Vis Spectrophotometry

e Principle: The UV-Vis absorption spectrum of a phenolic compound changes with the pH of
the solution due to the different electronic structures of the protonated and deprotonated
forms.

o Procedure: A series of buffer solutions with a range of known pH values are prepared. A
constant concentration of 4-Chloro-2,6-diiodophenol is added to each buffer solution. The
UV-Vis absorption spectrum of each solution is recorded.

o Data Analysis: A wavelength at which the absorbance difference between the acidic and
basic forms is maximal is selected. The absorbance at this wavelength is plotted against the
pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve.

Biological Activity and Signaling Pathways

4-Chloro-2,6-diiodophenol is recognized for its disinfectant properties, a characteristic shared
by many phenolic compounds. The general mechanism of action for phenolic disinfectants
involves the disruption of microbial cell integrity.

General Mechanism of Action:

At a cellular level, phenolic compounds are believed to exert their antimicrobial effects through
two primary mechanisms:

 Membrane Disruption: Phenols can intercalate into the lipid bilayer of cell membranes,
altering their fluidity and permeability. This leads to the leakage of essential intracellular
components, such as ions and metabolites, ultimately resulting in cell death.

o Protein Denaturation: The hydroxyl group of the phenol can form hydrogen bonds with amino
acid residues in proteins, disrupting their secondary and tertiary structures. This denaturation
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inactivates critical enzymes and structural proteins, leading to a cessation of cellular

functions.
Larvicidal Activity:

Studies have shown that 4-Chloro-2,6-diiodophenol exhibits significant larvicidal activity
against the mosquito species Aedes aegypti.[4] The precise molecular targets and signaling
pathways affected in these insects are not yet fully elucidated. However, based on the known
neurotoxic effects of other halogenated phenolic compounds in insects, it is plausible that 4-
Chloro-2,6-diiodophenol may interfere with neurotransmission. Potential targets could include
enzymes involved in neurotransmitter metabolism or ion channels within the nervous system.
The disruption of these critical pathways would lead to paralysis and death of the larvae.

Below is a conceptual workflow illustrating the general approach to investigating the larvicidal
mechanism of action of 4-Chloro-2,6-diiodophenol.
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Experimental workflow for elucidating the larvicidal mechanism.

The following diagram illustrates a hypothetical signaling pathway that could be disrupted by 4-
Chloro-2,6-diiodophenol in an insect neuron, based on the general neurotoxic effects of

related compounds.
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Hypothetical neurotoxic signaling pathway disruption.

Conclusion

4-Chloro-2,6-diiodophenol presents as a compound with significant biological activity,
particularly as a disinfectant and a larvicide. While foundational physicochemical data such as
molecular weight and formula are established, a comprehensive experimental characterization
of properties like melting point, boiling point, and aqueous solubility is necessary to fully realize
its potential in various applications. Future research should focus on obtaining these
experimental values and further elucidating the specific molecular mechanisms and signaling
pathways through which it exerts its biological effects, especially in target insect species. Such
studies will be invaluable for the development of new, effective, and safe chemical agents for

pest control and other applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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